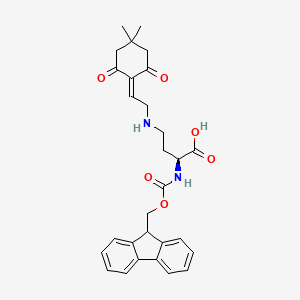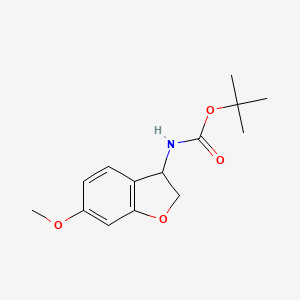![molecular formula C24H27F3N6O2 B13821326 N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide](/img/structure/B13821326.png)
N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide: is a complex organic compound that features a unique combination of functional groups, including a diphenylamino group, a trifluoroethoxy group, and a triazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Triazinyl Intermediate: The synthesis begins with the reaction of cyanuric chloride with diphenylamine in the presence of a base to form the diphenylamino-triazinyl intermediate.
Introduction of the Trifluoroethoxy Group: The intermediate is then reacted with 2,2,2-trifluoroethanol under basic conditions to introduce the trifluoroethoxy group.
Coupling with Pentylamine: The resulting compound is then coupled with pentylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the diphenylamino group may interact with protein targets, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Shares the diphenylamino group but differs in the presence of a boronic acid ester.
2-amino-N-(2,2,2-trifluoroethyl)acetamide: Contains the trifluoroethoxy group but lacks the triazinyl and diphenylamino groups.
Uniqueness
N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C24H27F3N6O2 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
N-[5-[[4-(N-phenylanilino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]pentyl]acetamide |
InChI |
InChI=1S/C24H27F3N6O2/c1-18(34)28-15-9-4-10-16-29-21-30-22(32-23(31-21)35-17-24(25,26)27)33(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14H,4,9-10,15-17H2,1H3,(H,28,34)(H,29,30,31,32) |
Clave InChI |
CGGUXUGYNKPTGR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCCCNC1=NC(=NC(=N1)OCC(F)(F)F)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



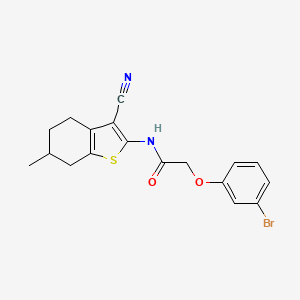
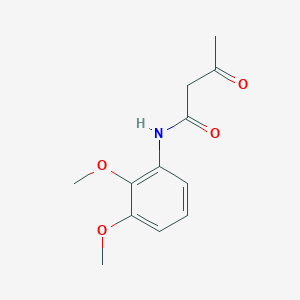

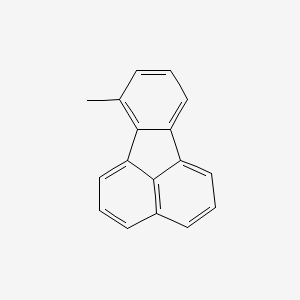
![Zirconium,dichloro[rel-(1R,1'R)-(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13821257.png)
![Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)
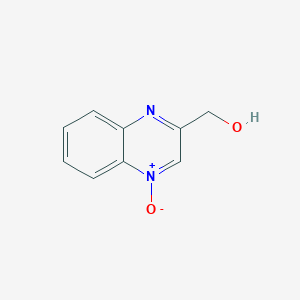
![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)
![[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13821296.png)
